![molecular formula C21H22ClN5O5S2 B2584750 4-(4-(2-(6-クロロベンゾ[d]チアゾール-2-イル)ヒドラジンカルボニル)フェニル)スルホニル)ピペラジン-1-カルボン酸エチル CAS No. 851980-27-3](/img/structure/B2584750.png)

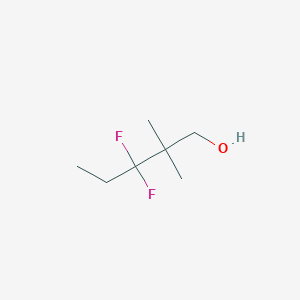

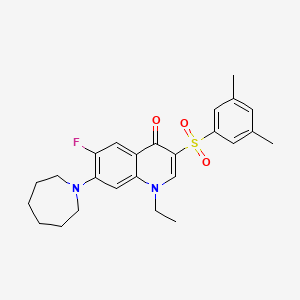

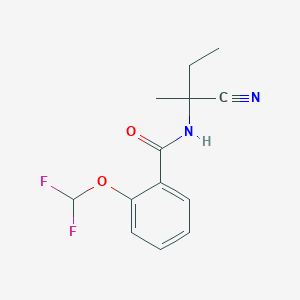

4-(4-(2-(6-クロロベンゾ[d]チアゾール-2-イル)ヒドラジンカルボニル)フェニル)スルホニル)ピペラジン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN5O5S2 and its molecular weight is 524.01. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

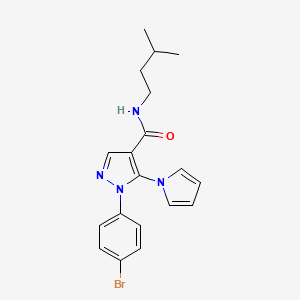

抗炎症および鎮痛作用

4-(4-(2-(6-クロロベンゾ[d]チアゾール-2-イル)ヒドラジンカルボニル)フェニル)スルホニル)ピペラジン-1-カルボン酸エチルに関連する化合物は、顕著な抗炎症および鎮痛作用を示すことが明らかになっています . これらの化合物は、抗炎症、鎮痛、潰瘍原性、および脂質過酸化作用について評価されています .

COX-2阻害作用

一部の化合物は、良好なCOX-2阻害作用を示しています . これは、COX-2活性に関連する特定の種類の痛みや炎症など、COX-2活性が関与する状態の治療に、これらの化合物が潜在的に使用できることを示唆しています .

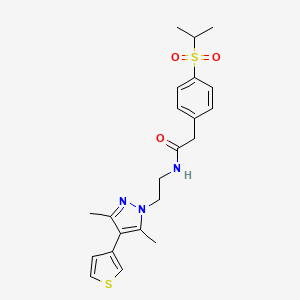

抗潰瘍原性

これらの化合物は、標準的な薬物と比較して、胃腸粘膜に対する潰瘍原性および刺激作用が低いことが示されています . これは、潰瘍の治療または予防における潜在的な使用可能性を示唆しています .

解熱効果

これらの化合物は、解熱効果、つまり発熱を下げる効果があります . これは、発熱を伴う状態の治療に役立つ可能性があります .

クオラムセンシング阻害剤

ベンゾ[d]チアゾール部分を有する化合物は、潜在的なクオラムセンシング阻害剤として評価されています . クオラムセンシングは、集団密度と相関する刺激と反応のシステムであり、多くの細菌が、その局所的な集団の密度に応じて遺伝子発現を調整するために使用しています .

抗腫瘍活性

チアゾールは、抗腫瘍活性を示すことが知られています . したがって、4-(4-(2-(6-クロロベンゾ[d]チアゾール-2-イル)ヒドラジンカルボニル)フェニル)スルホニル)ピペラジン-1-カルボン酸エチルは、がん治療に潜在的な応用がある可能性があります .

作用機序

Target of Action

The primary targets of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Pharmacokinetics

Similar compounds have been shown to have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant effects in conditions where inflammation is a key factor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity can also influence the compound’s action and efficacy .

特性

IUPAC Name |

ethyl 4-[4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWONOMOUJUIQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)

![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)

![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)

![1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2584690.png)